2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
Overview
Description
Soybean oil epoxide, containing 4,000 ppm monomethyl ether hydroquinone as an inhibitor, is a collection of organic compounds derived from the epoxidation of soybean oil. This compound is primarily used as a plasticizer and stabilizer in polyvinyl chloride (PVC) plastics . It is a yellowish viscous liquid that offers a renewable and eco-friendly alternative to traditional petroleum-based plasticizers .
Mechanism of Action
Target of Action
The primary target of soybean oil epoxide is the polyvinyl chloride (PVC) compounds . It acts as a plasticizer for PVC, enhancing its flexibility and durability .
Mode of Action
Soybean oil epoxide, also known as epoxidized soybean oil (ESO), interacts with PVC by replacing phthalates, which are traditionally used as plasticizers . The epoxide group in ESO is more reactive than the double bond, providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer .
Biochemical Pathways
The epoxidation process of soybean oil (SBO) involves the Prileschajet reaction, where formic acid (FA) and hydrogen peroxide (H2O2) are selected as the oxidants and sulfuric acid (H2SO4) as the catalyst . This reaction leads to the formation of percarboxylic acid, which epoxidizes the SBO .
Result of Action
The result of the action of soybean oil epoxide is the formation of a more flexible and durable PVC product . It also reduces the need for non-renewable, petroleum-based substances in the production of plasticizers .
Action Environment
The action of soybean oil epoxide is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the rate constants and the activation energy of the reaction indicate a temperature sensitivity . Furthermore, the reaction occurs in a two-phase (oil–water) system, and the difference in solubility between reactants influences the reaction .
Biochemical Analysis
Biochemical Properties
The epoxide group in soybean oil epoxide is more reactive than the original double bond, providing a more energetically favorable site for reactions . This enhanced reactivity makes soybean oil epoxide a good hydrochloric acid scavenger and plasticizer . It has been used in the development of bio-based epoxy resins, where it interacts with other biomolecules such as salicylic acid and chitosan .
Molecular Mechanism
The molecular mechanism of soybean oil epoxide primarily involves reactions at the epoxide group. This group can undergo ring-opening reactions, which can be catalyzed by various substances, including acids, bases, and nucleophiles . The specifics of these reactions can vary depending on the reactants and conditions, leading to a range of potential products and effects .
Temporal Effects in Laboratory Settings
The stability and long-term effects of soybean oil epoxide in laboratory settings are influenced by its reactivity. The epoxide groups in the oil can react over time, potentially leading to changes in the properties of the oil
Transport and Distribution
The transport and distribution of soybean oil epoxide within cells and tissues are likely influenced by its chemical properties. Its reactivity may facilitate interactions with various transporters or binding proteins, affecting its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method to synthesize soybean oil epoxide is through the Prileschajet reaction. This involves the epoxidation of soybean oil using formic acid and hydrogen peroxide as oxidants, with sulfuric acid as a catalyst . The reaction typically occurs in a biphasic system, where the organic phase contains the soybean oil and the aqueous phase generates the percarboxylic acid in situ . The reaction conditions are optimized to ensure high conversion rates and selectivity towards the epoxide group.
Industrial Production Methods
Industrial production of soybean oil epoxide follows similar principles but on a larger scale. The process involves continuous stirring and temperature control to maintain the reaction conditions. Solid superacid catalysts, such as SO₄²⁻/ZrO₂-SiO₂, can also be used to catalyze the reaction in a solvent-free process . This method enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Soybean oil epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: Nucleophilic agents can open the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the epoxide group under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Soybean oil epoxide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Epoxidized linseed oil: Similar to soybean oil epoxide but derived from linseed oil.
Epoxidized palm oil: Derived from palm oil and used for similar applications.
Epoxidized sunflower oil: Another vegetable oil-based epoxide with comparable properties.
Uniqueness
Soybean oil epoxide stands out due to its high availability, low cost, and favorable properties as a plasticizer and stabilizer. Its renewable nature and eco-friendly profile make it a preferred choice over petroleum-based alternatives .
Properties
IUPAC Name |
2,3-bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBFZZXKPWGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125905 | |
Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Epoxidized vegetable oils is an odorless pale yellow oily liquid. Floats on water. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Colorless to light yellow liquid with a mild odor; [Galata MSDS] | |
Record name | EPOXIDIZED VEGETABLE OILS | |
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URL | https://cameochemicals.noaa.gov/chemical/18003 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Soybean oil, epoxidized | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Epoxidized soybean oil | |
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Boiling Point |
Very high (USCG, 1999) | |
Record name | EPOXIDIZED VEGETABLE OILS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18003 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
585 °F (USCG, 1999) | |
Record name | EPOXIDIZED VEGETABLE OILS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18003 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1 at 68 °F (USCG, 1999) | |
Record name | EPOXIDIZED VEGETABLE OILS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18003 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
8013-07-8, 3214-50-4 | |
Record name | EPOXIDIZED VEGETABLE OILS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18003 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3214-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Soybean oil, epoxidized | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |
Source | EPA DSSTox | |
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Record name | Soybean oil, epoxidized | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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